Bis(2-chloro-5-nitrobenzoyl) Peroxide

描述

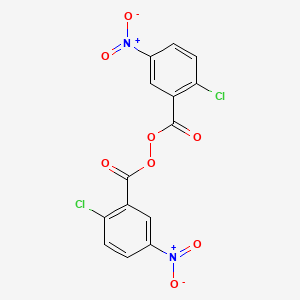

Bis(2-chloro-5-nitrobenzoyl) peroxide is an organic peroxide derivative characterized by two 2-chloro-5-nitrobenzoyl groups linked via a peroxide bridge. This compound is notable for its electron-withdrawing substituents—a chlorine atom at the 2-position and a nitro group at the 5-position on each benzoyl ring. These substituents significantly influence its chemical reactivity, stability, and biological activity.

属性

分子式 |

C14H6Cl2N2O8 |

|---|---|

分子量 |

401.1 g/mol |

IUPAC 名称 |

(2-chloro-5-nitrobenzoyl) 2-chloro-5-nitrobenzenecarboperoxoate |

InChI |

InChI=1S/C14H6Cl2N2O8/c15-11-3-1-7(17(21)22)5-9(11)13(19)25-26-14(20)10-6-8(18(23)24)2-4-12(10)16/h1-6H |

InChI 键 |

OIZHYWMMSBPDFA-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)OOC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-chloro-5-nitrobenzoyl) Peroxide typically involves the reaction of 2-chloro-5-nitrobenzoic acid with hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired peroxide compound .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields a higher purity product. The process involves the continuous addition of reactants and removal of products, ensuring a steady state of reaction conditions .

化学反应分析

Types of Reactions: Bis(2-chloro-5-nitrobenzoyl) Peroxide undergoes various types of chemical reactions, including:

Oxidation: It acts as a strong oxidizing agent, facilitating the oxidation of organic substrates.

Reduction: Under specific conditions, it can be reduced to its corresponding alcohols or amines.

Substitution: The compound can participate in substitution reactions, where the peroxide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and other peroxides, with reactions typically carried out at elevated temperatures.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Substitution: Various nucleophiles can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed:

Oxidation: The major products are typically oxidized organic compounds, such as ketones or aldehydes.

Reduction: The major products include alcohols or amines, depending on the specific reducing agent used.

Substitution: The products vary based on the nucleophile used, resulting in different substituted organic compounds.

科学研究应用

Chemistry: Bis(2-chloro-5-nitrobenzoyl) Peroxide is widely used as an initiator in radical polymerization reactions. It helps in the formation of polymers by generating free radicals that initiate the polymerization process .

Biology and Medicine: In biological research, this compound is used as a tool to study oxidative stress and its effects on cellular processes. It is also investigated for its potential use in antimicrobial treatments due to its strong oxidizing properties .

Industry: Industrially, this compound is used in the production of various polymers and resins. It is also employed in the synthesis of specialty chemicals and as a bleaching agent in the textile industry .

作用机制

The mechanism of action of Bis(2-chloro-5-nitrobenzoyl) Peroxide involves the generation of free radicals upon decomposition. These free radicals are highly reactive and can initiate various chemical reactions, including polymerization and oxidation. The molecular targets include organic substrates that undergo radical-induced transformations .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound belongs to the benzoyl peroxide family, which includes derivatives with varying substituents. Key structural analogs and their distinguishing features are outlined below:

Table 1: Structural Comparison of Bis(2-chloro-5-nitrobenzoyl) Peroxide with Analogues

| Compound Name | Substituents | Key Functional Groups | CAS Number |

|---|---|---|---|

| This compound | 2-chloro, 5-nitro on benzoyl | Peroxide bridge | Not listed |

| Dibenzoyl peroxide | None (plain benzoyl groups) | Peroxide bridge | 94-36-0 |

| Di-(4-chlorobenzoyl) peroxide | 4-chloro on benzoyl | Peroxide bridge | 94-17-7 |

| Bis(3-methylbenzoyl) peroxide | 3-methyl on benzoyl | Peroxide bridge | Not listed |

Key Observations :

- Substituent Effects : The 2-chloro-5-nitrobenzoyl groups confer stronger electron-withdrawing effects compared to plain benzoyl (Dibenzoyl peroxide) or 4-chloro substituents (Di-(4-chlorobenzoyl) peroxide). This enhances thermal instability and reactivity, making the compound more prone to decomposition under mild conditions .

- Biological Activity: The 2-chloro-5-nitrobenzoyl moiety has been linked to anti-inflammatory effects in covalent PPARγ ligands. Hybrid structures incorporating this group inhibit nitric oxide (NO) production and proinflammatory cytokines in macrophages, outperforming analogs with simpler substituents .

Hazard and Stability Profiles

Regulatory data from the Catalogue of Hazardous Chemicals (2015) highlight differences in hazard classifications:

Table 2: Hazard Comparison of Selected Benzoyl Peroxides

| Compound Name | Content (%) | Hazard Classification | Diluent/Stabilizer Requirements |

|---|---|---|---|

| Dibenzoyl peroxide | 35–100% | Oxidizing Solid, Category 2 | Inert solids or water required |

| Di-(4-chlorobenzoyl) peroxide | ≤77% | Not explicitly listed | Paste formulation (≤52% content) |

| This compound | N/A | Likely Category 1* | Expected to require inert diluent |

Key Observations :

- Reactivity: The nitro group in this compound likely increases its oxidizing power compared to Di-(4-chlorobenzoyl) peroxide or non-halogenated analogs, necessitating stricter handling protocols.

- Stabilization : Like Dibenzoyl peroxide, this compound may require inert diluents (e.g., water or phlegmatizing agents) to mitigate explosion risks during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。